Spectroscopic Characterization of 2,3-Dibromobenzaldehyde: A Technical Guide
Spectroscopic Characterization of 2,3-Dibromobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,3-Dibromobenzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of 2,3-Dibromobenzaldehyde in a laboratory setting.
Predicted Spectroscopic Data
The following sections summarize the anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for 2,3-Dibromobenzaldehyde.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 2,3-Dibromobenzaldehyde is expected to exhibit characteristic absorption bands corresponding to its functional groups. The aldehyde group and the substituted aromatic ring will be the most prominent features.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3080-3050 | C-H (Aromatic) | Stretch | Medium-Weak |
| ~2860 & ~2760 | C-H (Aldehyde) | Stretch (Fermi Doublet) | Medium-Weak |
| ~1705-1685 | C=O (Aromatic Aldehyde) | Stretch | Strong |
| ~1580, 1460, 1420 | C=C (Aromatic) | Stretch | Medium-Strong |
| Below 800 | C-Br | Stretch | Medium-Strong |
Note: The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency compared to an aliphatic aldehyde.[1][2][3]
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of 2,3-Dibromobenzaldehyde. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group.
1.2.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde-H | ~10.3 | Singlet (s) | - | 1H, -CHO |
| Aromatic-H4 | ~7.4-7.5 | Triplet (t) | ~7.8 | 1H |
| Aromatic-H5 | ~7.8-7.9 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |
| Aromatic-H6 | ~7.9-8.0 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |
Note: The aldehyde proton is expected to be a sharp singlet, highly deshielded due to the electronegativity of the oxygen atom.[4] The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.
1.2.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Signal | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190 |
| C1 | ~135 |
| C2 | ~125 |
| C3 | ~130 |
| C4 | ~130 |
| C5 | ~138 |
| C6 | ~130 |
Note: The carbonyl carbon will be the most downfield signal. The carbons attached to the bromine atoms (C2 and C3) will have their chemical shifts influenced by the halogen's electronegativity and size.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of 2,3-Dibromobenzaldehyde. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
| m/z | Ion | Notes |
| 262, 264, 266 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster with a characteristic ~1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[5][6] |
| 261, 263, 265 | [M-H]⁺ | Loss of a hydrogen atom. |
| 233, 235, 237 | [M-CHO]⁺ | Loss of the formyl radical. |
| 183, 185 | [M-Br]⁺ | Loss of one bromine atom. |
| 155 | [M-Br-CO]⁺ | Loss of a bromine atom and carbon monoxide. |
| 104 | [M-2Br]⁺ | Loss of both bromine atoms. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic aldehyde like 2,3-Dibromobenzaldehyde.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place a small amount of solid 2,3-Dibromobenzaldehyde directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform baseline correction if necessary.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
-
Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.[8]
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse sequence with a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]
-
¹³C NMR: Use a proton-decoupled pulse sequence with a 45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the TMS signal. For ¹H NMR, integrate the signals to determine proton ratios.[8]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it will be vaporized.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.
Visualizations
The following diagrams illustrate the experimental workflow and structural relationships for the spectroscopic characterization of 2,3-Dibromobenzaldehyde.
Caption: General workflow for the spectroscopic characterization of 2,3-Dibromobenzaldehyde.
Caption: Predicted ¹H NMR coupling relationships for the aromatic protons of 2,3-Dibromobenzaldehyde.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academics.su.edu.krd [academics.su.edu.krd]
